molecular formula C14H18N2Si B14711342 N,N'-Dimethyl-1,1-diphenylsilanediamine CAS No. 13811-40-0

N,N'-Dimethyl-1,1-diphenylsilanediamine

Katalognummer: B14711342
CAS-Nummer: 13811-40-0
Molekulargewicht: 242.39 g/mol
InChI-Schlüssel: XXOWEZBBMQWPIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Dimethyl-1,1-diphenylsilanediamine: is an organic silicon compound with the molecular formula C14H18N2Si. It is also known by other names such as dianilinodimethylsilane. This compound is characterized by its two phenyl groups attached to a silicon atom, which is further bonded to two dimethylamino groups. It is a colorless to pale yellow liquid with notable thermal and chemical stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N’-Dimethyl-1,1-diphenylsilanediamine is typically synthesized through the reaction of aniline with dimethylchlorosilane. The reaction involves the nucleophilic substitution of chlorine atoms by aniline, resulting in the formation of the desired silanediamine compound. The reaction is usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of N,N’-Dimethyl-1,1-diphenylsilanediamine follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency and product quality .

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-Dimethyl-1,1-diphenylsilanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

N,N’-Dimethyl-1,1-diphenylsilanediamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N’-Dimethyl-1,1-diphenylsilanediamine involves its interaction with various molecular targets and pathways. The compound’s silicon atom can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. Its dimethylamino groups can act as nucleophiles, facilitating substitution reactions. Additionally, the phenyl groups provide steric hindrance, influencing the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

13811-40-0

Molekularformel

C14H18N2Si

Molekulargewicht

242.39 g/mol

IUPAC-Name

N-[methylamino(diphenyl)silyl]methanamine

InChI

InChI=1S/C14H18N2Si/c1-15-17(16-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3

InChI-Schlüssel

XXOWEZBBMQWPIX-UHFFFAOYSA-N

Kanonische SMILES

CN[Si](C1=CC=CC=C1)(C2=CC=CC=C2)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.